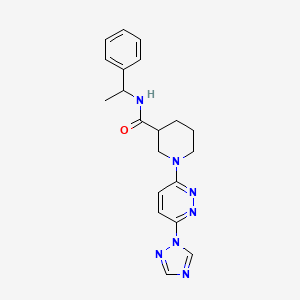

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Description

This compound features a pyridazine core substituted at position 6 with a 1H-1,2,4-triazole moiety. The pyridazine ring is linked to a piperidine group, which is further functionalized with a carboxamide bridge to an N-(1-phenylethyl) substituent.

Properties

IUPAC Name |

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-15(16-6-3-2-4-7-16)23-20(28)17-8-5-11-26(12-17)18-9-10-19(25-24-18)27-14-21-13-22-27/h2-4,6-7,9-10,13-15,17H,5,8,11-12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLHCRVWPOIZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C20H21N7O4

- Molecular Weight: 423.43 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation. The triazole and pyridazine moieties are known to enhance the compound's ability to modulate biological pathways.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating cytokine release in peripheral blood mononuclear cells (PBMCs). In vitro studies showed that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Antiproliferative Activity

Preliminary studies have indicated that this compound may possess antiproliferative effects against various cancer cell lines. The presence of the triazole ring is particularly noteworthy, as many triazole derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar triazole derivatives:

- Evaluation of New Triazole Derivatives : A study synthesized new 1,2,4-triazole derivatives and evaluated their anti-inflammatory and antimicrobial activities. Compounds showed low toxicity in PBMC cultures while effectively inhibiting TNF-α production by up to 60% at certain concentrations .

- Structure–Activity Relationship (SAR) : Research highlighted the importance of substituents on the triazole ring affecting biological activity. Specific modifications led to increased TNF-α inhibitory effects and enhanced antimicrobial properties .

- Clinical Implications : Compounds similar to the one have been investigated for their potential in treating conditions like tuberculosis and other infections due to their favorable pharmacokinetic profiles and low toxicity .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacteria:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |

| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |

| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |

The compound demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The following table presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 (human kidney) | >100 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations .

Case Studies

Several case studies have highlighted the synthesis and evaluation of related triazole compounds for their anti-tubercular activity. One notable study synthesized derivatives containing the triazole-pyridazine framework, revealing promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Chemical Reactions Analysis

Formation of the Pyridazine-Triazole Core

The pyridazine-triazole scaffold is typically synthesized via cyclocondensation or transition-metal-catalyzed coupling. For example:

-

Cyclocondensation : Reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) yields 6-(1H-1,2,4-triazol-1-yl)pyridazine intermediates .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination between 6-bromopyridazine and 1H-1,2,4-triazole has been reported, achieving >80% yield with Pd(OAc)₂/Xantphos as the catalytic system .

Piperidine-3-Carboxamide Side Chain Installation

The piperidine moiety is introduced via:

-

Nucleophilic Substitution : Reaction of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid chloride with N-(1-phenylethyl)piperidine-3-amine in dichloromethane (DCM) at 0°C .

-

Reductive Amination : Condensation of piperidine-3-carboxaldehyde with 1-phenylethylamine, followed by NaBH₄ reduction and subsequent coupling to the pyridazine core .

Triazole Ring

-

Electrophilic Substitution : The 1,2,4-triazole undergoes regioselective alkylation at N1 using alkyl halides (e.g., methyl iodide) in the presence of NaH .

-

Coordination Chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺), forming stable complexes relevant to catalysis .

Pyridazine Ring

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridazine reacts with amines (e.g., piperidine derivatives) at the 3-position under mild conditions (50°C, DMF) .

-

Hydrolysis : Susceptible to acidic hydrolysis (6M HCl, reflux) at the C3-carboxamide, forming the corresponding carboxylic acid .

Piperidine Carboxamide

-

Amide Hydrolysis : Resistant to basic hydrolysis (NaOH, 100°C) but cleaved under strong acidic conditions (H₂SO₄, 120°C) .

-

Stereochemical Stability : The stereocenter at N-(1-phenylethyl) remains configurationally stable under physiological pH .

Reaction Optimization Data

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with pyrolysis releasing CO₂ and NH₃ .

-

Photodegradation : UV light (254 nm) induces cleavage of the triazole-pyridazine bond, forming 3-cyanopyridazine and 1H-1,2,4-triazole .

-

Oxidative Stability : Resistant to H₂O₂ (3%) but degrades in presence of MnO₂ (10 mol%) in acetone .

Catalytic and Biological Interactions

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyridazine-Triazole Derivatives

- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide (): Differs in the N-substituent (pyridin-2-ylmethyl vs. 1-phenylethyl).

Pyridazine-Chloro Derivatives

- 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide ():

Replaces triazole with a chloro group and substitutes the N-position with a pyrrole-derived moiety. Chloro’s electron-withdrawing nature may reduce hydrogen-bonding interactions, while the pyrrole group introduces steric and electronic variability .

Pyridazine-Pyrazole Derivatives

- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ():

Substitutes triazole with pyrazole and lacks the piperidine-carboxamide scaffold. Pyrazole’s smaller size and distinct H-bonding profile could influence binding kinetics in kinase or pesticidal targets .

ALK-Targeting Pyrrolopyrimidine Analogs

- (S)-1-(6-(2-methyl-4-((1-methylpiperidin-4-yl)amino)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-((R)-1-phenylethyl)piperidine-3-carboxamide (): Shares the N-(1-phenylethyl)piperidine-carboxamide motif but employs a pyrrolopyrimidine core. This compound’s efficacy against ALK-resistant mutants highlights the importance of the phenylethyl group in hydrophobic interactions, suggesting a possible therapeutic overlap with the target compound .

Functional Group Analysis and Hypothetical Activity

- Triazole vs. Chloro/Pyrazole : The triazole group in the target compound may enhance binding to metalloenzymes or kinases via H-bonding, whereas chloro or pyrazole analogs might prioritize steric or electronic effects .

- N-Substituents : The 1-phenylethyl group (target) vs. pyridin-2-ylmethyl () or pyrrole derivatives () likely modulates lipophilicity, impacting cellular uptake and target engagement .

Data Tables of Comparative Analysis

*Calculated based on molecular formula C₁₅H₁₈ClN₅O.

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The triazole and phenylethyl groups in the target compound are critical for optimizing interactions in hydrophobic binding pockets, as seen in ’s ALK inhibitor .

- Therapeutic Potential: Analogous compounds (e.g., ) suggest kinase inhibition as a plausible mechanism, though pesticidal applications cannot be ruled out due to triazole’s prevalence in agrochemicals () .

- Synthetic Accessibility : The pyridazine-triazole scaffold is synthetically tractable, with modifications at the N-position offering a route to diversify pharmacodynamic properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis of structurally analogous heterocyclic compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. For example, triazole and pyridazine moieties are often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement under basic conditions . To maximize yield, parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and pH (neutral to mildly basic) must be optimized. Reaction progress can be monitored via TLC or HPLC, and intermediates should be purified using column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying regiochemistry and substituent positions, particularly for distinguishing between pyridazine and triazole protons . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹). Purity (>95%) should be validated via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets like kinases or GPCRs?

Target identification begins with computational docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP-binding pockets or GPCR transmembrane domains . Experimental validation involves surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive inhibition assays (IC50 determination). For kinases, use ADP-Glo™ assays to quantify ATPase activity inhibition. For GPCRs, employ calcium flux or cAMP accumulation assays .

Q. What strategies are recommended for resolving contradictions in enzyme inhibition data across different assay conditions?

Contradictory results (e.g., varying IC50 values under different pH or ionic strengths) require orthogonal assays. For example:

- Compare kinetic (e.g., time-resolved fluorescence) vs. endpoint (e.g., colorimetric) assays.

- Use X-ray crystallography or cryo-EM to resolve binding modes under conflicting conditions .

- Validate results with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. How can computational methods be integrated with experimental data to predict metabolic stability?

Combine in silico tools (e.g., Schrödinger’s QikProp for CYP450 metabolism prediction) with in vitro microsomal stability assays (human liver microsomes + NADPH). Machine learning models trained on structural descriptors (e.g., logP, topological polar surface area) can prioritize derivatives with improved metabolic half-lives (t½). Iterative feedback between simulations and LC-MS/MS metabolite identification refines predictions .

Methodological Tables

| Parameter | Synthetic Optimization | Biological Assay |

|---|---|---|

| Key Variables | Temperature, solvent polarity, pH | Buffer composition, enzyme concentration |

| Analysis Tools | HPLC, TLC, NMR | SPR, ADP-Glo™, calcium flux assays |

| Data Output | Yield (%), purity (%) | KD, IC50, t½ |

| Contradiction Resolution Workflow |

|---|

| 1. Replicate assays under standardized conditions . |

| 2. Validate with orthogonal techniques (e.g., ITC vs. SPR) . |

| 3. Perform structural analysis (X-ray/cryo-EM) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.